molecular formula C9H6Cl2O2 B15350141 (Z)-3-(2,6-Dichlorophenyl)propenoic acid

(Z)-3-(2,6-Dichlorophenyl)propenoic acid

Cat. No.: B15350141
M. Wt: 217.05 g/mol
InChI Key: OIPVGRCXMFBNAN-PLNGDYQASA-N
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Description

(Z)-3-(2,6-Dichlorophenyl)propenoic acid (CAS: 20595-50-0) is an α,β-unsaturated carboxylic acid characterized by a Z-configuration double bond between the α- and β-carbon atoms. The 2,6-dichlorophenyl substituent at the β-position contributes to its structural rigidity and electronic properties, enhancing lipophilicity and influencing intermolecular interactions. This compound is primarily utilized as a synthetic precursor or intermediate in pharmaceuticals, agrochemicals, and fine chemicals, owing to its reactive carboxyl group and halogenated aromatic system .

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

(Z)-3-(2,6-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4-

InChI Key

OIPVGRCXMFBNAN-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(2,6-Dichlorophenyl)propenoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-dichlorobenzene as the starting material.

  • Halogenation: The benzene ring undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions.

  • Formation of Propenoic Acid: The halogenated benzene is then subjected to a series of reactions to introduce the propenoic acid group, resulting in the formation of (Z)-3-(2,6-Dichlorophenyl)propenoic acid.

Industrial Production Methods: In an industrial setting, the production of (Z)-3-(2,6-Dichlorophenyl)propenoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-(2,6-Dichlorophenyl)propenoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of (Z)-3-(2,6-Dichlorophenyl)propenoic acid.

Scientific Research Applications

(Z)-3-(2,6-Dichlorophenyl)propenoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-3-(2,6-Dichlorophenyl)propenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Geometric Isomer: (E)-3-(2,6-Dichlorophenyl)propenoic Acid

  • Structural Differences : The E-isomer features a trans-configuration double bond, leading to distinct spatial arrangements. This alters dipole moments and hydrogen-bonding capabilities compared to the Z-isomer.
  • Physicochemical Properties : The E-isomer typically exhibits higher thermal stability due to reduced steric hindrance. However, the Z-isomer may display greater solubility in polar solvents owing to its bent conformation.
  • Applications : The E-isomer is often employed as a reference standard in pharmacological research (e.g., enzyme inhibition studies), while the Z-isomer is favored in synthetic routes requiring regioselective reactivity .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

  • Structural Differences: Replaces the propenoic acid group with an isoxazole ring and a methyl substituent. The carboxylic acid is converted to an acid chloride, enhancing electrophilicity.
  • Reactivity : The isoxazole ring introduces heterocyclic aromaticity, enabling participation in cycloaddition reactions. The acid chloride group facilitates nucleophilic acyl substitutions, making it a versatile intermediate in API synthesis.
  • Applications: Used in custom synthesis of antimicrobial agents and kinase inhibitors, contrasting with the propenoic acid’s role in anti-inflammatory drug precursors .

1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea

  • Structural Differences: Substitutes the propenoic acid with a thiourea moiety linked to an aminoethyl chain. This introduces hydrogen-bond donor/acceptor sites and basicity.
  • This contrasts with the propenoic acid’s role in COX-2 inhibition pathways.
  • Applications : Investigated in biomedical research for targeted drug delivery systems due to its dual functional groups .

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic Acid

  • Structural Differences : Features a 4-hydroxy-3,5-dimethoxyphenyl group instead of 2,6-dichlorophenyl. The hydroxyl and methoxy groups enhance solubility and antioxidant capacity.
  • Bioactivity : Demonstrates radical-scavenging properties and is studied in food and cosmetic research for preservative applications. The absence of halogens reduces toxicity compared to chlorinated analogs.
  • Applications : Used as a reference standard in nutraceutical and anti-aging product development .

Comparative Data Table

Compound Name Key Functional Groups Substituents Primary Applications
(Z)-3-(2,6-Dichlorophenyl)propenoic acid α,β-unsaturated carboxylic acid (Z) 2,6-dichlorophenyl Pharmaceutical intermediates
(E)-3-(2,6-Dichlorophenyl)propenoic acid α,β-unsaturated carboxylic acid (E) 2,6-dichlorophenyl Pharmacological reference standards
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride Isoxazole, acid chloride 5-methyl, 2,6-dichlorophenyl Antimicrobial API synthesis
1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea Thiourea, aminoethyl 2,6-dichlorophenyl Biomedical drug delivery
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid α,β-unsaturated carboxylic acid (E) 4-hydroxy-3,5-dimethoxyphenyl Antioxidant research

Research Findings and Implications

  • Synthetic Utility : The Z-isomer’s steric profile enables selective Michael additions, while the E-isomer is preferred for Diels-Alder reactions due to planar geometry .
  • Biological Relevance: Chlorinated analogs like 3-(2,6-dichlorophenyl)propenoic acid exhibit higher bioavailability than methoxy-substituted derivatives, as noted in pharmacokinetic studies .
  • Safety Profile : Thiourea derivatives show higher renal toxicity compared to carboxylic acid analogs, limiting their therapeutic use without structural modifications .

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